molecular formula C12H9NO B1370684 5-Phenylpyridine-2-carbaldehyde CAS No. 780800-85-3

5-Phenylpyridine-2-carbaldehyde

Cat. No.: B1370684
CAS No.: 780800-85-3
M. Wt: 183.21 g/mol
InChI Key: IMMPVOLAPKOFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyridine-2-carbaldehyde is an organic compound with the molecular formula C12H9NO It is a derivative of pyridine, where a phenyl group is attached to the fifth position and an aldehyde group is attached to the second position of the pyridine ring

Scientific Research Applications

5-Phenylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its aldehyde group makes it a versatile building block for various chemical reactions.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Safety and Hazards

5-Phenylpyridine-2-carbaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyridine-2-carbaldehyde typically involves the formylation of 5-phenylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or recrystallization to obtain high-purity products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively. For example, halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-Phenylpyridine-2-carboxylic acid.

    Reduction: 5-Phenylpyridine-2-methanol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Mechanism of Action

The mechanism of action of 5-Phenylpyridine-2-carbaldehyde largely depends on the specific reactions it undergoes. For example, in nucleophilic addition reactions, the aldehyde group acts as an electrophile, attracting nucleophiles to form addition products. The phenyl group can influence the reactivity of the pyridine ring through electronic effects, making certain positions more susceptible to substitution reactions.

Comparison with Similar Compounds

    Pyridine-2-carbaldehyde: Lacks the phenyl group, making it less bulky and potentially less reactive in certain substitution reactions.

    5-Methylpyridine-2-carbaldehyde: Has a methyl group instead of a phenyl group, which can affect its reactivity and steric properties.

    5-Bromopyridine-2-carbaldehyde: Contains a bromine atom, which can participate in different types of reactions compared to the phenyl group.

Uniqueness: 5-Phenylpyridine-2-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

5-phenylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMPVOLAPKOFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649932
Record name 5-Phenylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780800-85-3
Record name 5-Phenylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-phenyl-pyridine (800 mg, 4.73 mmol) (Koyama, J. et al. Heterocycles, 1994, 38, 1595-1600) in mixture of dioxane/water (20 mL:2 mL) was added SeO2 (577 mg, 5.20 mmol). The reaction mixture was heated to 110° C. overnight. Then the reaction mixture was cooled and concentrated in vacuo. Purification by flash column chromatography on silica gel using 1:4 hexanes/EtOAc afforded 5-phenyl-pyridine-2-carbaldehyde as a pale yellow solid (124 mg, 14%). 1H NMR (CDCl3) δ 7.49-7.52 (m, 3H), 7.63-7.66 (m, 2H), 8.05 (s, 2H), 9.02 (d, 1H, J=3.0 Hz), 10.12 (s, 1H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
577 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylpyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Phenylpyridine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Phenylpyridine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Phenylpyridine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Phenylpyridine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Phenylpyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.